molecular formula C2Cl2N4 B031795 3,6-Dichloro-1,2,4,5-tetrazine CAS No. 106131-61-7

3,6-Dichloro-1,2,4,5-tetrazine

Cat. No. B031795
M. Wt: 150.95 g/mol
InChI Key: HXXFMIAFWKZHDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,6-Dichloro-1,2,4,5-tetrazine involves nucleophilic substitution reactions, utilizing precursors such as 3,6-bis-(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine and as electrophiles for the introduction of various substituents. These compounds are characterized by their high thermal stability, evidenced by differential scanning calorimetry (DSC) analysis, highlighting their potential in the development of materials with unique properties (Klapoetke, Preimesser, & Stierstorfer, 2013).

Molecular Structure Analysis

Structural analysis through methods such as X-ray diffraction reveals that 3,6-Dichloro-1,2,4,5-tetrazine and its derivatives often exhibit boat conformation, which is not homoaromatic. This structural feature influences their reactivity and the type of chemical reactions they can participate in. The molecule's conformation has implications for its physical and chemical properties, including its stability and reactivity (Rao, Zhang, & Li, 2012).

Chemical Reactions and Properties

3,6-Dichloro-1,2,4,5-tetrazine acts efficiently as an azadiene equivalent in inverse electron demand [4+2] cyclisations with alkenes and alkynes. This reactivity pattern allows for the rapid synthesis of highly functionalized pyridazines, showcasing the compound's versatility as a building block for complex molecular synthesis (Sparey & Harrison, 1998).

Physical Properties Analysis

The physical properties of 3,6-Dichloro-1,2,4,5-tetrazine derivatives, such as their high thermal stability up to 370 °C, make them candidates for applications requiring materials that can withstand extreme conditions. Their energetic properties have also been compared to known substances like hexanitrostilbene (HNS), highlighting their potential in the field of energetic materials (Klapoetke, Preimesser, & Stierstorfer, 2013).

Chemical Properties Analysis

The coordination chemistry of 1,2,4,5-tetrazine and its 3,6-disubstituted derivatives is marked by their ability to bridge metal centers, participate in electron and charge transfer phenomena, and their involvement in forming supramolecular materials. These chemical properties are underpinned by the molecule's structural attributes, including a low-lying π* orbital localized at the nitrogen atoms, which is responsible for its unique reactivity and stability in various chemical environments (Kaim, 2002).

Scientific Research Applications

  • Chemical Synthesis : It acts as an efficient azadiene equivalent in inverse electron demand [4+2] cyclisations, facilitating the synthesis of highly functionalised pyridazines (Sparey & Harrison, 1998). Additionally, it serves as a versatile bifunctional building block for synthesizing linear oligoheterocycles (Sauer et al., 2001).

  • Transition Metal Complexes : It affords transition metal complexes with elements like Zn(II), Cd(II), Mn(II), and Co(II), influencing their structural, photophysical, and magnetic properties (Nazarenko et al., 2015).

  • Medical Research : This compound has been found to have a cytotoxic effect and induces apoptosis in the metastatic breast cancer cell line MDA-MB-231 in vitro (Abdelkarim et al., 2020).

  • Bioorthogonal Chemistry : Tetrazines, including derivatives of 3,6-Dichloro-1,2,4,5-tetrazine, are utilized as bioorthogonal coupling agents in various applications like intracellular imaging, genetic targeting, post-synthetic DNA labeling, and in-vivo imaging (Yang et al., 2012).

  • Electronic Devices : Tetrazine derivatives are used in the manufacturing of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors (Lipunova et al., 2021).

  • Thermal Stability : Research has been conducted on synthesizing thermally stable 3,6-disubstituted 1,2,4,5-tetrazines, with specific derivatives demonstrating high thermal stability (Klapoetke et al., 2013).

  • Antitumor Activities : Certain 1,4-dihydro-1,2,4,5-tetrazine derivatives exhibit potential antitumor activities and are effective against specific cancer cells in vitro (Rao & Hu, 2005).

  • Optical Sensing : Tetrazine functionalized zirconium MOFs (metal-organic frameworks) have been developed as optical sensors for detecting oxidative agents, causing notable color changes upon exposure (Nickerl et al., 2015).

Safety And Hazards

3,6-Dichloro-1,2,4,5-tetrazine is classified as a self-reactive chemical (Type C), and it may cause a fire (H242). It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

3,6-Dichloro-1,2,4,5-tetrazine has been used in the synthesis of several 3,6-disubstituted 1,2,4,5-tetrazines . Its high thermal stability up to 370 °C makes it a promising candidate for future research . Additionally, it has been used in the construction of three-dimensional metal–organic frameworks (MOFs) .

properties

IUPAC Name

3,6-dichloro-1,2,4,5-tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2N4/c3-1-5-7-2(4)8-6-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXFMIAFWKZHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(N=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-1,2,4,5-tetrazine

CAS RN

106131-61-7
Record name 3,6-Dichloro-1,2,4,5-tetrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
137
Citations
D Andrade‐Acuña, JG Santos… - Journal of Physical …, 2014 - Wiley Online Library
The aromatic nucleophilic substitution reaction of 3,6‐dichloro‐1,2,4,5‐tetrazine (DCT) with a series of biothiols RSH: (cysteine, homocysteine, cysteinyl–glycine, N‐acetylcysteine, and …
Number of citations: 12 onlinelibrary.wiley.com
TJ Sparey, T Harrison - Tetrahedron letters, 1998 - Elsevier
Inverse electron demand Diels-Alder reactions of 3,6-dichloro-[1,2,4,5]tetrazine - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search …
Number of citations: 37 www.sciencedirect.com
TM Klapoetke, A Preimesser… - … für Naturforschung B, 2013 - degruyter.com
Several 3,6-disubstituted 1,2,4,5-tetrazines were synthesized by nucleophilic substitution using 3,6-bis-(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine and 3,6-dichloro-1,2,4,5-tetrazine as …
Number of citations: 22 www.degruyter.com
M Abdelkarim, K Ben Younes, I Limam… - Current Bioactive …, 2020 - ingentaconnect.com
Background: The lack of treatment options for patients with chemotherapy-resistant cancers is pushing the field toward the development of new therapies. 1,2,4,5-tetrazine derivatives …
Number of citations: 4 www.ingentaconnect.com
I Nazarenko, F Pop, Q Sun, A Hauser, F Lloret… - Dalton …, 2015 - pubs.rsc.org
The ligand 3-chloro-6-dipicolylamino-1,2,4,5-tetrazine (Cl-TTZ-dipica) 1, prepared by the direct reaction between 3,6-dichloro-1,2,4,5-tetrazine and di(2-picolyl)-amine, afforded a series …
Number of citations: 24 pubs.rsc.org
M Tutak, A Disli, A Alicilar - Asian Journal of Chemistry, 2009 - academia.edu
In present studies, the synthesis and characterization of monochlorotetrazinyl reactive dyes are reported. Triaminoguanidine monohydrochloride was prepared by reacting guanidine …
Number of citations: 10 www.academia.edu
TA Mohamed, UA Soliman, WM Zoghaib - Journal of Molecular Structure, 2019 - Elsevier
The Raman spectrum (2000−100 cm −1 ) of 3,6-Dicholoro-1,2,4,5-tetrazine (DCTZ, C 2 N 4 Cl 2 ) in solid phase has been recorded. Moreover, the mid-IR (2000–400 cm −1 ) and ATR-…
Number of citations: 4 www.sciencedirect.com
W Kaim - Coordination Chemistry Reviews, 2002 - Elsevier
1,2,4,5-Tetrazine and its 3,6-disubstituted derivatives exhibit a particular coordination chemistry, characterized by electron and charge transfer phenomena and by the ability of these …
Number of citations: 323 www.sciencedirect.com
DE Chavez, DA Parrish… - Angewandte Chemie …, 2016 - Wiley Online Library
Several new energetic ethyl ethers of 1,2,4,5‐tetrazine have been synthesized. These molecules display good thermal stability, good oxygen balance, and high densities. Included in …
Number of citations: 82 onlinelibrary.wiley.com
A Wieczorek, P Werther, J Euchner, R Wombacher - Chemical science, 2017 - pubs.rsc.org
Fluorogenic probes for bioorthogonal labeling chemistry are highly beneficial to reduce background signal in fluorescence microscopy imaging. 1,2,4,5-Tetrazines are known substrates …
Number of citations: 167 pubs.rsc.org

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